molecular formula C17H18N4O4 B2670679 3-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034230-22-1

3-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2670679
CAS No.: 2034230-22-1
M. Wt: 342.355
InChI Key: AJQSOFASWJDKOJ-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide group, an isopropyl group, and an oxadiazole moiety, making it a unique candidate for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the phthalimide core. One common approach is to react phthalic anhydride with an amine to form phthalimide, followed by further functionalization. The oxadiazole ring can be introduced through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phthalimide group can be oxidized to form phthalic acid derivatives.

  • Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives.

  • Substitution: : The isopropyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Phthalic acid derivatives, such as phthalic acid and its esters.

  • Reduction: : Amines and other reduced derivatives of the oxadiazole ring.

  • Substitution: : Compounds with different functional groups attached to the isopropyl group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its combination of phthalimide, isopropyl, and oxadiazole groups. Similar compounds may include other phthalimide derivatives or oxadiazole-containing molecules, but the specific arrangement and functional groups in this compound set it apart.

List of Similar Compounds

  • Phthalimide derivatives

  • Oxadiazole-containing molecules

  • Isopropyl-substituted compounds

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10(2)15-19-14(25-20-15)9-18-13(22)7-8-21-16(23)11-5-3-4-6-12(11)17(21)24/h3-6,10H,7-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSOFASWJDKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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